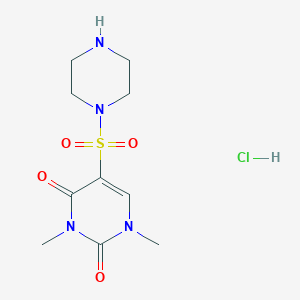
1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Übersicht
Beschreibung
1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O4S and its molecular weight is 324.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS: 1351618-99-9) is a pyrimidine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various models, and comparative studies.
- Molecular Formula: C10H17ClN4O4S
- Molecular Weight: 324.79 g/mol
- Structural Characteristics: The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. In vitro studies indicated that it inhibited PARP1 activity with an IC50 value comparable to established inhibitors like Olaparib .
- Antitumor Activity: The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that it induced apoptosis in human breast cancer cells and showed effectiveness against other types of malignancies .
Biological Activity Data
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| PARP1 Inhibition | Recombinant Human PARP1 | 57.3 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.6 | |
| Cytotoxicity | A549 (Lung Cancer) | 20.0 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various pyrimidine derivatives, this compound was shown to significantly reduce cell viability in MCF-7 cells after 72 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase activation .
Case Study 2: Neuroprotective Effects
Research has also suggested potential neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, it demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels and improving cell survival rates . This suggests a dual role in both cancer therapy and neuroprotection.
Comparative Analysis with Other Compounds
When compared to other piperazine-based pyrimidines, this compound shows superior efficacy due to its unique sulfonyl substitution which enhances its binding affinity to target enzymes.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1,3-Dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine | 15.6 | PARP1 |
| Olaparib | 57.3 | PARP1 |
| Other Pyrimidine Derivatives | Varies | Various Targets |
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylsulfonylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4S.ClH/c1-12-7-8(9(15)13(2)10(12)16)19(17,18)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRIZOMDJZEZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















